molecular formula C26H29NO2 B022359 Droloxifene CAS No. 82413-20-5

Droloxifene

Cat. No. B022359
CAS RN: 82413-20-5
M. Wt: 387.5 g/mol
InChI Key: ZQZFYGIXNQKOAV-OCEACIFDSA-N
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Description

Droloxifene, also known as 3-hydroxytamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group. It was originally developed in Germany and later in Japan for the treatment of breast cancer, osteoporosis in men and postmenopausal women, and cardiovascular disorders. it was abandoned and never marketed .

Scientific Research Applications

Mechanism of Action

Droloxifene exerts its effects by binding to estrogen receptors, acting as both an estrogen agonist and antagonist depending on the target tissue. It has a higher affinity for the estrogen receptor compared to tamoxifen and exhibits more rapid pharmacokinetics. This compound induces apoptosis in breast cancer cells and prevents bone loss by modulating estrogen receptor activity. It also causes a dose-dependent decrease in luteinizing hormone and follicle-stimulating hormone levels, indicating its antigonadotropic activity .

Safety and Hazards

According to the safety data sheet, if inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Droloxifene appears active and tolerable. It may have a particular role in situations in which rapid pharmacokinetics, or an increased antiestrogenic to estrogenic ratio, are required . This compound may also be a potentially useful agent for the treatment of postmenopausal osteoporosis because it can prevent estrogen deficiency-induced bone loss without causing uterine hypertrophy .

Biochemical Analysis

Biochemical Properties

Droloxifene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to estrogen receptors with a higher affinity than tamoxifen, ranging from 0.2 to 15.2% relative to estradiol . This interaction inhibits the estrogen receptor’s activity, thereby reducing the proliferation of estrogen receptor-positive cells. This compound also interacts with sex hormone-binding globulin, increasing its levels and indicating estrogenic activity in the liver . Additionally, it causes a dose-dependent decrease in luteinizing hormone and follicle-stimulating hormone levels, showcasing its antigonadotropic activity .

Cellular Effects

This compound influences various cellular processes, particularly in estrogen receptor-positive cells. It inhibits cell growth and division, induces apoptosis, and affects cell signaling pathways. This compound’s impact on gene expression includes the modulation of genes involved in cell proliferation and apoptosis. It also affects cellular metabolism by altering the levels of sex hormone-binding globulin and other liver enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with estrogen receptors. This binding inhibits the receptor’s activity, preventing estrogen from exerting its proliferative effects on cells. This compound also induces apoptosis in breast and bone tissue by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it has been shown to have anti-implantation effects in rats, which are not entirely due to its anti-estrogenic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with an elimination half-life ranging from 19 to 37 hours . Long-term studies have shown that this compound does not produce DNA adducts or liver tumors in animals, indicating a favorable safety profile compared to tamoxifen . Its efficacy in reducing breast cancer proliferation diminishes over extended periods, as observed in phase III clinical trials .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the growth of estrogen receptor-positive cells and induces apoptosis without significant adverse effects . At higher doses, this compound can cause toxic effects, including liver toxicity and alterations in hormone levels . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with liver enzymes. It increases the levels of sex hormone-binding globulin, indicating its estrogenic activity in the liver . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that contribute to its pharmacological effects . These metabolic pathways also influence the compound’s stability and degradation over time.

Preparation Methods

Droloxifene can be synthesized using methoxybenzene and phenylacetic acid as starting materials. The synthetic route involves several steps, including Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, conversion of configuration, and formation of citrate. The overall yield of this process is approximately 14.7% . Another method involves the reaction of 3-(tetrahydropyran-2-yloxy)phenyl bromide with magnesium or n-butyllithium, followed by the addition of the resulting reagent to 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one .

Chemical Reactions Analysis

Droloxifene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Comparison with Similar Compounds

properties

IUPAC Name

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZFYGIXNQKOAV-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022441
Record name Droloxifene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82413-20-5
Record name Droloxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82413-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Droloxifene [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droloxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15641
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Droloxifene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.640
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Record name DROLOXIFENE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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